molecular formula C22H14O6 B13961187 Neodiospyrin CAS No. 33916-25-5

Neodiospyrin

Cat. No.: B13961187
CAS No.: 33916-25-5
M. Wt: 374.3 g/mol
InChI Key: LZAXNDGRDVWTFX-UHFFFAOYSA-N
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Description

Neodiospyrin is a naturally occurring naphthoquinone compound isolated from the roots of the plant Euclea natalensis. This compound has garnered significant attention due to its potent antimycobacterial activity, particularly against Mycobacterium tuberculosis

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodiospyrin can be synthesized in the laboratory through a one-step Friedel-Crafts acylation reaction involving 7-methyljuglone . This method involves the use of an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.

Industrial Production Methods: High-performance liquid chromatography (HPLC) is often employed to isolate and purify this compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions: Neodiospyrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are essential intermediates in many biological processes.

    Reduction: Reduction reactions can convert this compound into hydroquinones, which have different biological activities.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of reactive hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

Neodiospyrin has a wide range of scientific research applications:

Comparison with Similar Compounds

Neodiospyrin is structurally and functionally similar to other naphthoquinones, such as:

Uniqueness: this compound stands out due to its specific mechanism of action against DNA gyrase, which is distinct from other naphthoquinones that may target different enzymes or pathways . Additionally, its dual hydroxyl and methyl groups contribute to its unique chemical reactivity and biological activity.

Properties

CAS No.

33916-25-5

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

8-hydroxy-5-(8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-6-methylnaphthalene-1,4-dione

InChI

InChI=1S/C22H14O6/c1-9-5-11-15(25)8-12(22(28)19(11)16(26)6-9)18-10(2)7-17(27)20-13(23)3-4-14(24)21(18)20/h3-8,26-27H,1-2H3

InChI Key

LZAXNDGRDVWTFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O

melting_point

218 °C

physical_description

Solid

Origin of Product

United States

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